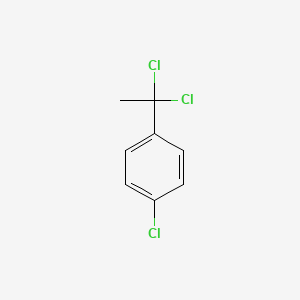

1-Chloro-4-(1,1-dichloroethyl)benzene

Description

Properties

CAS No. |

49711-26-4 |

|---|---|

Molecular Formula |

C8H7Cl3 |

Molecular Weight |

209.5 g/mol |

IUPAC Name |

1-chloro-4-(1,1-dichloroethyl)benzene |

InChI |

InChI=1S/C8H7Cl3/c1-8(10,11)6-2-4-7(9)5-3-6/h2-5H,1H3 |

InChI Key |

BRRIXRACUMABFH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)(Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Table: Key Properties of Comparable Compounds

Q & A

Q. Structural Validation :

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR (e.g., CDCl3 solvent, 400 MHz) confirm substituent positions and electronic environments .

- Mass Spectrometry : High-resolution MS verifies molecular weight and fragmentation patterns .

| Key Data for Analogous Compounds |

|---|

| Reagent |

| Reaction Time |

| Yield |

| NMR Peaks |

Basic Question: What environmental persistence and degradation pathways are observed for chlorinated ethylbenzene derivatives?

Answer:

Chlorinated ethylbenzenes exhibit moderate persistence due to their hydrophobic nature (logP ~3.6) and low water solubility. Key degradation mechanisms include:

- Atmospheric Oxidation : Reaction with hydroxyl radicals (•OH) dominates, with a half-life of ~67 days estimated for similar compounds .

- Photolysis : Limited direct photodegradation (no UV absorption >290 nm) but possible indirect pathways via photosensitizers .

- Soil Mobility : Low mobility (Koc ~200–500 mL/g) due to strong adsorption to organic matter .

Q. Experimental Design Considerations :

- Use gas chromatography (GC-ECD) to track volatilization rates (Henry’s Law constant: ~3.5×10<sup>−2</sup> atm·m<sup>3</sup>/mol) .

- Conduct microcosm studies with <sup>14</sup>C-labeled analogs to quantify mineralization products .

Advanced Question: How can computational chemistry predict reaction outcomes for further derivatization of 1-Chloro-4-(1,1-dichloroethyl)benzene?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

- Electrophilic Substitution : Predict regioselectivity in nitration or sulfonation reactions by analyzing charge distribution and Fukui indices.

- Transition States : Identify energy barriers for SNAr (nucleophilic aromatic substitution) mechanisms .

Case Study :

For halogen exchange reactions (e.g., F⁻ substitution), DFT predicts activation energies within ±5 kJ/mol of experimental values for analogous systems .

Advanced Question: How do researchers resolve contradictions in degradation rate data across studies?

Answer:

Contradictions often arise from variable experimental conditions (pH, temperature, microbial activity). Methodological strategies include:

Meta-Analysis : Normalize data using Arrhenius equations to account for temperature differences .

Isotope-Labeling : Track specific degradation pathways (e.g., <sup>36</sup>Cl labeling) to distinguish abiotic vs. biotic processes .

Sensitivity Analysis : Use computational tools (e.g., QSAR) to identify outliers and adjust for matrix effects (e.g., soil organic content) .

| Example from |

|---|

| Reported Half-Life |

| Confounding Factor |

| Resolution |

Advanced Question: What mechanistic insights guide the stereoselective functionalization of chlorinated ethylbenzenes?

Answer:

Stereoselectivity in cross-coupling (e.g., Suzuki-Miyaura) or hydrogenation reactions is influenced by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.